![molecular formula C19H16BrN3O4S B4009124 5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4009124.png)
5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone
Description
The compound of interest belongs to a broader class of chemicals known for their diverse chemical and biological properties. These compounds often include imidazolidinone or thiazolidinone cores, which are of significant interest due to their potential pharmacological activities and roles in various chemical reactions.
Synthesis Analysis
Research on related compounds often involves multicomponent reactions, providing efficient paths to synthesize complex molecules with potential bioactive properties. For example, one-pot synthesis methods have been demonstrated for creating substituted 4-arylidene imidazolin-5-ones, incorporating amino acid esters, isocyanates, and α-bromoketones into their structure (Haung, Barve, & Sun, 2019).
Molecular Structure Analysis
Crystal structure and charge density analysis of similar compounds reveal the nature and strength of various intermolecular interactions, which are crucial for understanding the compound's behavior in different states. Studies using techniques like X-ray diffraction and quantum chemical analysis can elucidate the conformation and arrangement of molecules in solid states, as seen in research on imidazo[2,1-b][1,3,4] thiadiazole molecules (Sowmya, Kumar, Kumar, & Karki, 2020).
Chemical Reactions and Properties
The reactivity of these compounds under various conditions can lead to the formation of diverse derivatives, showcasing the chemical versatility of the thiazolidinone and imidazolidinone cores. For instance, bromination reactions have been optimized for thiazolidinedione derivatives, highlighting the methods to introduce bromo groups into these molecules for further functionalization (Chun, 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for their practical application and formulation. These properties are directly influenced by the molecular structure and intermolecular forces present in the compound.
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, stability under various conditions, and potential for further derivatization, are critical for both synthetic chemistry and pharmacological applications. The synthesis of novel methylene bridged derivatives highlights the chemical flexibility and potential for generating a wide range of bioactive molecules (Lamani, Shetty, Kamble, & Khazi, 2009).
properties
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S/c1-2-22-18(24)16(21-19(22)28)10-13-9-14(20)6-7-17(13)27-11-12-4-3-5-15(8-12)23(25)26/h3-10H,2,11H2,1H3,(H,21,28)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTGGVIFYDKIAO-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])/NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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